3-Difluoromethanesulfonylthiophene-2-carboxylic acid
Overview
Description
3-Difluoromethanesulfonylthiophene-2-carboxylic acid is a compound that features a thiophene ring substituted with a difluoromethanesulfonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Difluoromethanesulfonylthiophene-2-carboxylic acid typically involves the introduction of the difluoromethanesulfonyl group onto a thiophene ring followed by carboxylation. One common method involves the reaction of thiophene with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Difluoromethanesulfonylthiophene-2-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The difluoromethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Difluoromethanesulfonylthiophene-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Difluoromethanesulfonylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethanesulfonyl group is particularly effective in enhancing the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the difluoromethanesulfonyl group, resulting in different chemical properties and reactivity.
2,5-Difluorothiophene: Contains fluorine atoms on the thiophene ring but lacks the carboxylic acid group.
Sulfonylthiophene derivatives: Various derivatives with different substituents on the thiophene ring.
Uniqueness
3-Difluoromethanesulfonylthiophene-2-carboxylic acid is unique due to the presence of both the difluoromethanesulfonyl and carboxylic acid groups. This combination imparts distinct chemical properties, such as increased acidity and the ability to participate in a wide range of chemical reactions. Additionally, the difluoromethanesulfonyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-(difluoromethylsulfonyl)thiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O4S2/c7-6(8)14(11,12)3-1-2-13-4(3)5(9)10/h1-2,6H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPOHXGQPBNIJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1S(=O)(=O)C(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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